molecular formula C10H4O3 B11767848 4-Ethynyl-2-benzofuran-1,3-dione CAS No. 646052-77-9

4-Ethynyl-2-benzofuran-1,3-dione

Cat. No.: B11767848
CAS No.: 646052-77-9
M. Wt: 172.14 g/mol
InChI Key: VCJUSEFXUWAMHH-UHFFFAOYSA-N
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Description

4-Ethynylisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H4O3. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethynyl group attached to the isobenzofuran-1,3-dione core, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and its critical temperature (374°C), under pressure .

Industrial Production Methods: While specific industrial production methods for 4-Ethynylisobenzofuran-1,3-dione are not well-documented, the general principles of green chemistry and sustainable practices are likely to be employed. This includes the use of non-toxic reagents, energy-efficient processes, and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water .

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethynylisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

4-Ethynylisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethynyl group in 4-Ethynylisobenzofuran-1,3-dione imparts unique chemical properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

646052-77-9

Molecular Formula

C10H4O3

Molecular Weight

172.14 g/mol

IUPAC Name

4-ethynyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H4O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h1,3-5H

InChI Key

VCJUSEFXUWAMHH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)C(=O)OC2=O

Origin of Product

United States

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